2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 777878-99-6
VCID: VC7363495
InChI: InChI=1S/C16H18N2O3S/c1-20-9-6-7-11(12(8-9)21-2)18-16(19)14-10-4-3-5-13(10)22-15(14)17/h6-8H,3-5,17H2,1-2H3,(H,18,19)
SMILES: COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N)OC
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.39

2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

CAS No.: 777878-99-6

Cat. No.: VC7363495

Molecular Formula: C16H18N2O3S

Molecular Weight: 318.39

* For research use only. Not for human or veterinary use.

2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide - 777878-99-6

Specification

CAS No. 777878-99-6
Molecular Formula C16H18N2O3S
Molecular Weight 318.39
IUPAC Name 2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C16H18N2O3S/c1-20-9-6-7-11(12(8-9)21-2)18-16(19)14-10-4-3-5-13(10)22-15(14)17/h6-8H,3-5,17H2,1-2H3,(H,18,19)
Standard InChI Key QDVDZCZLBPHNAK-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N)OC

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Molecular Formula

The IUPAC name 2-amino-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide systematically describes its structure: a cyclopenta[b]thiophene ring system with an amino group at position 2, a carboxamide group at position 3 linked to a 2,4-dimethoxyphenyl moiety, and a partially hydrogenated cyclopentane ring. Its molecular formula is C₁₆H₁₈N₂O₃S, corresponding to a molecular weight of 318.39 g/mol.

Registry Identifiers and Synonyms

This compound is registered under CAS No. 777878-99-6 and PubChem CID 17285049. Synonyms include:

  • 2-Amino-N-(2,4-dimethoxyphenyl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

  • VulcanChem ID VC7363495

A structurally analogous compound with methoxy groups at the 2,5-positions (CAS No. 433245-33-1) shares the same molecular formula but differs in substituent placement, highlighting the importance of regiochemistry in such systems .

Structural Characteristics

Core Scaffold and Substituent Analysis

The molecule comprises:

  • A cyclopenta[b]thiophene core, where a thiophene ring is fused to a cyclopentane ring.

  • An amino group (-NH₂) at position 2 of the thiophene.

  • A carboxamide group (-CONH-) at position 3, connected to a 2,4-dimethoxyphenyl aromatic ring.

The hydrogenated cyclopentane ring (5,6-dihydro-4H) introduces conformational constraints, potentially influencing binding interactions in biological systems.

Stereoelectronic Properties

The SMILES string COC1=CC(=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N)OC encodes the connectivity, emphasizing the methoxy groups' para and ortho positions relative to the carboxamide linkage. The InChIKey QDVDZCZLBPHNAK-UHFFFAOYSA-N provides a unique identifier for computational studies and database searches.

Synthesis and Preparation

Challenges in Synthesis

Key hurdles include:

  • Regioselective functionalization of the thiophene ring.

  • Maintaining stereochemical integrity during cyclopentane ring formation.

  • Purification of intermediates with similar polarities.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight318.39 g/mol
SolubilityNot experimentally determined
LogP (Predicted)~2.7 (Moderate lipophilicity)Calculated
Hydrogen Bond Donors2 (NH₂ and CONH)
Hydrogen Bond Acceptors5 (3 O, 2 N)

The compound’s moderate lipophilicity suggests adequate blood-brain barrier permeability, aligning with hypothesized neurological applications.

Comparative Analysis with Structural Analogs

Feature2,4-Dimethoxy Derivative (This Compound)2,5-Dimethoxy Analog (PubChem CID 2916923)
CAS No.777878-99-6433245-33-1
Methoxy Positions2,4 on phenyl ring2,5 on phenyl ring
Molecular Weight318.39 g/mol318.4 g/mol
Known BioactivitiesHypothesized neurological effectsUnreported

The meta-substituted methoxy group in the 2,4-isomer may alter electronic distribution, potentially influencing receptor binding kinetics .

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